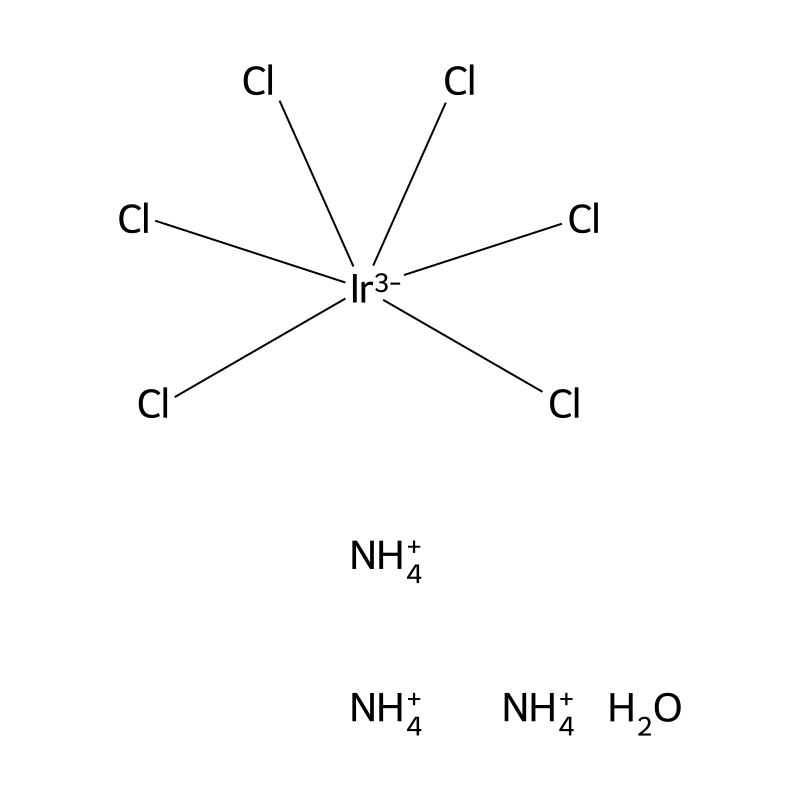

Ammonium hexachloroiridate(III) hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Iridium compounds, including ammonium hexachloroiridate(III) hydrate, have been investigated for their potential as catalysts in various chemical reactions. Studies suggest their ability to facilitate hydrogenation reactions, which involve the addition of hydrogen atoms to a molecule. Iridium catalysts can also be effective in hydroformylation reactions, where an aldehyde or a ketone is converted to an aldol or a ketol, respectively. PubChem, Ammonium hexachloroiridate(III) hydrate: )

Material Science

Research suggests that iridium compounds like ammonium hexachloroiridate(III) hydrate can be used in the development of new materials with desirable properties. For instance, studies have explored their potential applications in:

- Electrochromic devices: These devices change color in response to an applied electrical voltage. Iridium-based materials are being investigated for their potential use in electrochromic displays and smart windows. ScienceDirect, Electrochromic properties of iridium oxide films prepared by reactive magnetron sputtering:

- Solid electrolytes: These materials allow the conduction of ions and are crucial components in various applications, including fuel cells and batteries. Studies have explored the use of iridium compounds in the development of solid electrolytes with improved efficiency and stability. National Library of Medicine, Iridium-Doped Lithium Niobate: A Promising Material for High-Performance Solid Electrolytes in Lithium-Ion Batteries: )

Ammonium hexachloroiridate(III) hydrate is an inorganic compound with the molecular formula and a molecular weight of approximately 477.049 g/mol. It is often encountered as a crystalline powder that appears green in color and is hygroscopic, meaning it readily absorbs moisture from the environment. The compound has several identifiers, including the CAS number 29796-57-4 and the PubChem CID 18366487. Its IUPAC name is triazanium hexachloroiridium(3+) hydrate, and it is also known by synonyms such as triammonium hexachloroiridium(III) hydrate .

Example Reaction

One notable reaction involves the reduction of ammonium hexachloroiridate(III) to iridium metal:

Ammonium hexachloroiridate(III) hydrate can be synthesized through several methods:

- Direct Reaction: By reacting iridium chloride with ammonium chloride in a controlled environment.

- Hydrolysis of Iridium Complexes: Starting from more complex iridium compounds, which upon hydrolysis yield ammonium hexachloroiridate(III).

- Precipitation Method: Mixing solutions of iridium salts with ammonium salts under specific conditions can precipitate the hydrate.

The synthesis typically requires careful handling due to the hygroscopic nature of the compound and its sensitivity to moisture.

Ammonium hexachloroiridate(III) hydrate has several applications:

- Catalysis: It serves as a precursor for iridium catalysts used in organic synthesis and hydrogenation reactions.

- Material Science: Utilized in the development of advanced materials due to its unique electronic properties.

- Analytical Chemistry: Employed in various analytical techniques for detecting and quantifying iridium and other metals.

Studies on the interactions of ammonium hexachloroiridate(III) hydrate with other chemical species are crucial for understanding its reactivity and potential applications. These interactions often involve coordination chemistry where ligands bind to the iridium center, influencing its catalytic properties and stability.

Ammonium hexachloroiridate(III) hydrate shares similarities with other metal halides and coordination compounds, particularly those containing transition metals. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ammonium hexachloroiridate(IV) hydrate | Higher oxidation state (+4), different reactivity | |

| Hexachloroplatinic acid | Platinum-based, used in similar catalytic applications | |

| Ammonium tetrachloroplatinate(II) | Contains platinum, differing oxidation states |

Uniqueness

Ammonium hexachloroiridate(III) hydrate is unique due to its specific combination of iridium's properties and its ability to form stable complexes with various ligands, making it valuable in both catalysis and material science applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant